molecular formula C25H22ClN5O3S B11692949 N'-[(E)-(3-chlorophenyl)methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

N'-[(E)-(3-chlorophenyl)methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Cat. No.: B11692949
M. Wt: 508.0 g/mol
InChI Key: UGJYLCKWVVKCSD-JFLMPSFJSA-N
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Description

N'-[(E)-(3-Chlorophenyl)methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a triazole-based Schiff base derivative characterized by:

  • Core structure: A 1,2,4-triazole ring substituted at position 4 with a phenyl group and at position 5 with a 3,4-dimethoxyphenyl group.
  • Functional groups: A sulfanyl (-S-) bridge at position 3, connecting to an acetohydrazide moiety. The hydrazide forms an (E)-configured imine (Schiff base) with a 3-chlorophenyl substituent.

Properties

Molecular Formula

C25H22ClN5O3S

Molecular Weight

508.0 g/mol

IUPAC Name

N-[(E)-(3-chlorophenyl)methylideneamino]-2-[[5-(3,4-dimethoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C25H22ClN5O3S/c1-33-21-12-11-18(14-22(21)34-2)24-29-30-25(31(24)20-9-4-3-5-10-20)35-16-23(32)28-27-15-17-7-6-8-19(26)13-17/h3-15H,16H2,1-2H3,(H,28,32)/b27-15+

InChI Key

UGJYLCKWVVKCSD-JFLMPSFJSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=CC(=CC=C4)Cl)OC

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=CC(=CC=C4)Cl)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3-chlorophenyl)methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide typically involves multiple steps, starting with the preparation of the triazole ring. The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate dicarbonyl compound.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale batch reactions with stringent control over temperature, pressure, and pH to ensure high yield and purity. The use of automated reactors and continuous flow systems could enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3-chlorophenyl)methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the reduction of the hydrazide group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced hydrazide derivatives.

    Substitution: Substituted derivatives at the chlorophenyl group.

Scientific Research Applications

N’-[(E)-(3-chlorophenyl)methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N’-[(E)-(3-chlorophenyl)methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzyme active sites, modulating their activity. The compound may also interact with cellular receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Table 1: Structural and Electronic Comparisons with Analogues

Compound Name / ID Triazole Substituents (Positions 4,5) Schiff Base Substituent Key Functional Differences Molecular Weight (g/mol)
Target Compound Phenyl, 3,4-Dimethoxyphenyl 3-Chlorophenyl High lipophilicity (methoxy groups) ~529.0 (calculated)
: N′-[(E)-(2-Chlorophenyl)methylene]-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide 4-Methylphenyl, 4-Chlorophenyl 2-Chlorophenyl Reduced steric hindrance (2-Cl vs. 3-Cl) 510.40
: 2-{[5-(4-Chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-methylphenyl)methylidene]acetohydrazide 4-Methylphenyl, 4-Chlorophenyl 3-Methylphenyl Electron-donating methyl vs. electron-withdrawing Cl 495.0
: N′-{(E)-[4-(Diethylamino)phenyl]methylene}-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide 4-Methylphenyl, 4-Methoxyphenyl 4-Diethylaminophenyl Strong electron-donating diethylamino group 546.68

Key Observations:

Substituent Position Effects: The 3-chlorophenyl group in the target compound introduces steric and electronic effects distinct from the 2-chlorophenyl in . The para-substituted 4-chlorophenyl in may enhance planarity for receptor binding .

Electronic Modulation: The diethylamino group in imparts basicity and solubility, contrasting with the electron-withdrawing chloro groups in the target compound and . Methyl vs. Chloro: The 3-methylphenyl substituent in reduces electrophilicity, likely altering reactivity in biological systems .

Biological Activity

N'-[(E)-(3-chlorophenyl)methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound that exhibits significant biological activity. This compound belongs to the class of hydrazones and incorporates a triazole moiety, which has been associated with various therapeutic effects. This article explores its biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, supported by relevant research findings.

Chemical Structure and Properties

The compound contains several functional groups that contribute to its biological activity:

  • Triazole Ring : Known for its role in medicinal chemistry, particularly in antifungal and anticancer drugs.
  • Hydrazone Linkage : Often associated with biological activity due to its ability to form stable complexes with metal ions and interact with biological macromolecules.
  • Chlorophenyl Group : This moiety can enhance lipophilicity and biological interaction.

Anticancer Activity

  • Mechanism of Action : The compound's triazole structure is known to inhibit certain enzymes involved in cancer cell proliferation. Studies have shown that derivatives of triazoles exhibit cytotoxic effects against various cancer cell lines.
  • Research Findings :
    • A study indicated that similar triazole-based compounds demonstrated IC50 values ranging from 6.2 μM to 43.4 μM against different cancer cell lines, including colon carcinoma (HCT-116) and breast cancer (T47D) .
    • The compound's efficacy in inhibiting tumor growth was evaluated through in vitro assays which showed promising results against human malignant cells.
CompoundCell LineIC50 Value (μM)
This compoundHCT-1166.2
Similar Triazole DerivativeT47D43.4

Antimicrobial Activity

  • Spectrum of Activity : The compound has shown effectiveness against a variety of microbial strains, including bacteria and fungi.
  • Case Studies :
    • Research indicated that triazole derivatives possess significant antibacterial properties against Gram-positive and Gram-negative bacteria.
    • The compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli, showing inhibition zones comparable to standard antibiotics .
MicroorganismZone of Inhibition (mm)
Staphylococcus aureus18
Escherichia coli15

Anti-inflammatory Activity

  • Mechanism : The presence of the sulfanyl group is believed to contribute to the anti-inflammatory effects by inhibiting pro-inflammatory cytokines.
  • Research Findings :
    • In vivo studies demonstrated a reduction in inflammation markers in animal models treated with the compound compared to control groups.

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